Product packaging for 3-Diazo-N-nitrosobamethan(Cat. No.:CAS No. 116539-70-9)

3-Diazo-N-nitrosobamethan

Cat. No.: B055747
CAS No.: 116539-70-9
M. Wt: 264.28 g/mol
InChI Key: XCTWLIUNPSHBSS-UHFFFAOYSA-N
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Description

3-Diazo-N-nitrosobamethan is a highly reactive and specialized chemical reagent of significant interest in advanced organic synthesis and methodological research. Its core value lies in the presence of both a diazo group (-N₂) and a nitroso group (-N=O) on a shared carbon framework, making it a versatile precursor for a range of cyclization and functionalization reactions. Researchers primarily utilize this compound as a key intermediate in the synthesis of complex heterocyclic systems and as a diazo transfer agent. Its mechanism of action involves the generation of reactive carbene or metal-carbenoid species upon activation, which can subsequently undergo insertion into C-H, N-H, or O-H bonds, or participate in [2+1] cycloadditions to form cyclopropanes. Concurrently, the nitroso functionality can act as an electrophile or a dienophile in hetero-Diels-Alder reactions, enabling the construction of diverse N,O-containing molecular architectures. This unique dual functionality provides a powerful tool for exploring novel reaction pathways, constructing molecular scaffolds for pharmaceutical research, and developing new materials. Due to its inherent instability and potential for exothermic decomposition, this reagent requires strict handling under controlled conditions and expert knowledge. It is intended solely for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N4O3 B055747 3-Diazo-N-nitrosobamethan CAS No. 116539-70-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116539-70-9

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

4-[2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate

InChI

InChI=1S/C12H16N4O3/c1-2-3-6-16(15-19)8-12(18)9-4-5-11(17)10(7-9)14-13/h4-5,7,12,18H,2-3,6,8H2,1H3

InChI Key

XCTWLIUNPSHBSS-UHFFFAOYSA-N

SMILES

CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O

Canonical SMILES

CCCCN(CC(C1=CC(=C(C=C1)[O-])[N+]#N)O)N=O

Synonyms

1-(3-diazo-4-oxo-1,5-cyclohexadienyl)-1-hydroxy-2-(N-nitrosobutylamino)ethane
3-diazo-N-nitrosobamethan
3-diazo-N-nitrosobamethan, (S)-isome

Origin of Product

United States

Fundamental Chemical Reactivity and Transformation Pathways of 3 Diazo N Nitrosobamethan

Decomposition Pathways and Intermediate Generation

Diazo compounds are notable for their ability to generate highly reactive carbene intermediates through the extrusion of molecular nitrogen (N₂). This transformation can be initiated through thermal, photochemical, or catalytic methods. The choice of method is critical as it influences the nature and reactivity of the generated carbene species. The release of N₂ gas from a diazo compound is a key step, and the ease of this process is highly dependent on the characteristics of the substituents near the diazo moiety nih.gov. Once the activation energy barrier for N₂ release is overcome, the reaction becomes irreversible, driven by the kinetic profile of the transformation nih.gov.

The application of heat provides the necessary activation energy for the C-N bond cleavage in diazo compounds, leading to the liberation of thermodynamically stable dinitrogen gas and the formation of a carbene. This process is a foundational method for carbene generation libretexts.org. The thermal stability of diazo compounds varies significantly with their structure. For instance, studies on pyrazoline derivatives have shown that decomposition can occur in the melted state, breaking down into multiple molecular fragments at specific high temperatures mdpi.com. In one such case, a nitropyrazoline derivative was observed to decompose at 190.7°C, yielding (E)-3,3,3-trichloro-1-nitroprop-1-ene and diphenyldiazomethane, with the latter further decomposing at 217.9°C mdpi.com.

The mechanism of thermal decomposition can be complex, sometimes involving rearrangements and the formation of various products. For example, the thermal decomposition of certain N-nitroso compounds has been investigated through thermogravimetric analysis, revealing multi-stage decomposition processes occurring at distinct temperatures researchgate.net. Computational studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds indicate that substituents have a significant effect on the reaction, with a CH₃ group favoring the decomposition process researchgate.net. Similarly, research on the energetic material TATB (1,3,5-triamino-2,4,6-trinitrobenzene) using isotopic labeling has revealed that thermal decomposition involves the breakdown of the carbon ring itself, contributing to the early evolution of CO₂ nih.gov.

Table 1: Factors Influencing Thermal Decomposition of Diazo Compounds

Factor Description Impact on Reactivity
Substituents Electron-withdrawing or -donating groups adjacent to the diazo group. Affects the stability of the C-N bond and the resulting carbene intermediate. Can lower or raise the required decomposition temperature nih.govresearchgate.net.
Molecular Strain Presence of strained rings or sterically hindered groups. Increased strain can lower the activation energy for N₂ extrusion, facilitating decomposition at lower temperatures.
Solvent The medium in which the decomposition is carried out. While often less impactful than in catalytic reactions, the solvent can influence heat transfer and secondary reactions of the carbene.
Temperature The applied heat. The primary driver of the reaction, providing the activation energy needed to overcome the barrier for N₂ elimination nih.gov.

Photolysis, or photochemical decomposition, represents a mild and efficient method for generating carbenes from diazo compounds at low temperatures, often preserving sensitive functional groups within the molecule libretexts.orgresearchgate.net. Irradiation with light of an appropriate wavelength excites the diazo compound, which can then eject N₂ to form a carbene tuni.fi. This method has seen a resurgence in interest due to a greater understanding of modern photochemistry .

A critical aspect of photochemical carbene generation is the spin state of the resulting intermediate. Depending on the precursors and conditions, either a singlet carbene (with paired non-bonding electrons) or a triplet carbene (with unpaired non-bonding electrons) can be formed rwth-aachen.de. The singlet-triplet energy gap is influenced by the steric and electronic properties of the carbene's substituents tuni.fi. The spin state dictates the carbene's reactivity and the stereochemistry of its subsequent reactions rwth-aachen.de. Visible-light-mediated generation of free carbenes has emerged as a particularly powerful and practical tool for synthesizing complex molecules under mild conditions digitellinc.com. However, controlling selectivity in free-carbene reactions can be challenging compared to metal-catalyzed systems digitellinc.com. In some cases, the reaction pathway is solvent-dependent; for example, the light-promoted reaction of cyclic diazo imides with thiols forms a carbene in dichloromethane, but in acetonitrile, the diazo compound is reduced instead rwth-aachen.deresearchgate.net.

The decomposition of diazo compounds is frequently facilitated by transition metal catalysts, including those based on rhodium (Rh), copper (Cu), palladium (Pd), and iron (Fe) libretexts.orgresearchgate.netnih.gov. This approach does not typically generate a free carbene. Instead, a metal-carbene complex, often referred to as a metallocarbene or carbenoid, is formed libretexts.orgresearchgate.net. These intermediates are generally more stable and exhibit enhanced selectivity compared to free carbenes, allowing for a wide range of controlled chemical transformations rwth-aachen.de.

The catalytic cycle begins with the reaction of the diazo compound with the metal catalyst, leading to the extrusion of N₂ and the formation of the metallocarbene. This reactive intermediate then transfers the carbene moiety to a substrate. Transition metal catalysts with various ligands are used to modulate the capacity and selectivity of these reactions researchgate.net. For example, rhodium-based catalysts have been extensively explored for their efficiency in carbene transfer reactions researchgate.net. Beyond traditional transition metals, main group elements, such as triarylboranes, have also been shown to catalyze carbene transfer reactions, activating diazo compounds toward N₂ release and forming a carbene-borane intermediate nih.gov. The catalytic performance can be significantly influenced by the catalyst support and the valence state of the metal, as seen in the catalytic decomposition of N₂O by noble metal catalysts mdpi.com.

Generation and Reactivity of Carbene and Metallocarbene Species

The carbene and metallocarbene intermediates generated from the decomposition of 3-Diazo-N-nitrosobamethan are highly reactive species that participate in a variety of chemical transformations. Their reactivity is characterized by a drive to complete the carbon's octet, leading to insertions, cycloadditions, and rearrangements.

In intermolecular reactions, the carbene or carbenoid species reacts with a separate substrate molecule. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Key intermolecular reactions include:

Cyclopropanation: Carbenes readily add to the double bond of alkenes to form cyclopropane (B1198618) rings. This reaction is one of the most important applications of carbene chemistry. The use of metal catalysts allows for high levels of stereocontrol in these transformations libretexts.org.

X-H Insertion: Carbenes can insert into various X-H bonds, where X can be carbon, oxygen, nitrogen, or sulfur nih.govresearchgate.net. C-H insertion, in particular, is a powerful method for C-H functionalization, allowing for the direct conversion of C-H bonds into new C-C bonds libretexts.org.

Ylide Formation: The reaction of a carbene with a Lewis base, such as a sulfide or an amine, results in the formation of an ylide. These ylides can then undergo subsequent rearrangements.

The choice of catalyst is crucial for directing the outcome of these reactions. Iron-porphyrin complexes, for example, have been shown to be effective catalysts for the intermolecular transfer of diarylcarbenes in cyclopropanation and various X-H insertion reactions researchgate.net.

When the substrate for the carbene is part of the same molecule that contains the diazo precursor, an intramolecular reaction can occur. These reactions are highly valuable for the efficient synthesis of cyclic and polycyclic molecular architectures libretexts.org.

Prominent intramolecular reactions include:

Intramolecular Cyclopropanation: If an alkene moiety is present within the same molecule, the generated carbene can add across the double bond to form a bicyclic system containing a cyclopropane ring libretexts.orgnih.gov. This strategy leverages the increase in structural complexity available with intramolecular reactions libretexts.org.

Intramolecular C-H Insertion: A carbene can insert into a C-H bond within the same molecule, leading to the formation of a new ring. This transformation is a powerful tool for creating five- or six-membered rings, which are common structural motifs in organic chemistry libretexts.orgnih.gov. The regioselectivity of the insertion is often predictable based on the proximity of the C-H bonds to the carbene center.

The use of cyclopropenes as carbene precursors, an alternative to diazo compounds, has also been explored for intramolecular cyclopropanation and C-H insertion reactions, often catalyzed by gold(I) or rhodium(II) complexes nih.gov.

Table 2: Overview of Carbene and Metallocarbene Reactions

Reaction Type Sub-Type Description
Intermolecular Cyclopropanation Reaction of a carbene with an alkene to form a cyclopropane ring libretexts.org.
C-H Insertion Insertion of a carbene into a C-H bond of another molecule nih.govlibretexts.org.
O-H/N-H Insertion Insertion of a carbene into the O-H or N-H bond of alcohols, water, or amines researchgate.net.
Ylide Formation Reaction with heteroatoms (e.g., S, N) to form an ylide, which can rearrange.
Intramolecular Cyclopropanation Reaction of a carbene with an alkene in the same molecule to form a bicyclic system libretexts.orgnih.gov.
C-H Insertion Insertion of a carbene into a C-H bond in the same molecule to form a new ring libretexts.orgnih.gov.
Rearrangements Processes like the Cope rearrangement can follow an initial intramolecular reaction to form more complex ring systems libretexts.org.

Cyclopropanation and Cyclopropenation Reactions Mediated by Carbenes

Diazo compounds are well-established precursors for the generation of carbenes, highly reactive intermediates that are central to the synthesis of cyclopropane rings. wikipedia.orgmdpi.com The transformation is typically initiated by thermal, photochemical, or transition-metal-catalyzed decomposition of the diazo compound, leading to the extrusion of stable dinitrogen gas (N₂) and the formation of a carbene. chemtube3d.com

Metal-catalyzed cyclopropanation is a widely employed synthetic method due to its efficiency and control over stereoselectivity. wikipedia.org Transition metals such as rhodium, copper, and palladium are common catalysts. wikipedia.orgacs.org The reaction mechanism involves the initial attack of the diazo compound on the metal center to form a metal carbene intermediate. This intermediate then reacts with an alkene in a concerted fashion to deliver the cyclopropane product, generally with retention of the alkene's stereochemistry. wikipedia.org

The general scope of the reaction is broad, encompassing electron-rich, neutral, and electron-poor olefins. wikipedia.org The reactivity and selectivity can be modulated by the choice of metal catalyst and the substituents on the diazo compound. wikipedia.orgnih.gov For instance, diazo compounds with electron-withdrawing groups, such as α-diazo-β-diesters, are more stable and require catalysis for carbene generation. wikipedia.org

A two-step pathway for cyclopropanation without metal catalysis involves an initial 1,3-dipolar cycloaddition of the diazo compound to the alkene, forming a pyrazoline intermediate. wikipedia.orgwikipedia.org Subsequent thermal or photochemical decomposition of the pyrazoline results in the loss of nitrogen gas to yield the cyclopropane. wikipedia.org

Table 1: Examples of Metal-Catalyzed Cyclopropanation Reactions

Diazo Compound PrecursorAlkene SubstrateCatalystProduct Type
Ethyl diazoacetateStyreneRh₂(OAc)₄Ethyl 2-phenylcyclopropane-1-carboxylate
VinyldiazoacetateFuranRh₂(OAc)₄Nitrogen-bridged cycloheptadiene
DiazomalonateVarious AlkenesRhodium complexesDialkyl cyclopropane-1,1-dicarboxylate

Formation and Reactivity of Carbocationic Intermediates

Diazo compounds can serve as precursors to carbocations under acidic conditions. The carbon atom of the diazo group is nucleophilic and can be protonated by an acid to form an alkyl diazonium ion. researchgate.netuomustansiriyah.edu.iq These diazonium ions are often unstable and readily decompose, even at low temperatures, by eliminating molecular nitrogen (N₂) to generate a carbocation. uomustansiriyah.edu.iq This process is thermodynamically driven by the formation of the highly stable dinitrogen molecule. chemtube3d.com The reaction of aminomethyl carbinols with nitrous acid, known as the Tiffeneau-Demjanov reaction, proceeds through such a diazonium ion-carbocation pathway to yield ring-expanded ketones. sinica.edu.tw

Once formed, carbocations are highly reactive electrophilic intermediates that can undergo several transformations. A primary reaction pathway involves being trapped by a nucleophile. uomustansiriyah.edu.iq This process is analogous to the final step of an Sₙ1 reaction.

Common transformations involving carbocation intermediates include:

Reaction with Nucleophiles : The carbocation can be attacked by various nucleophiles, such as water, alcohols, or halides, to form new bonds. uomustansiriyah.edu.iq

Elimination of a Proton : A proton can be eliminated from a carbon atom adjacent to the carbocation center, leading to the formation of an alkene. uomustansiriyah.edu.iq

Rearrangement : Carbocations are prone to rearrangement to form more stable carbocations. libretexts.org This can occur through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift. libretexts.org These rearrangements are extremely common and often lead to a mixture of products unless a significantly more stable carbocation can be formed. libretexts.org

Radical Species Generation and Reaction Pathways

Beyond carbene and carbocation chemistry, diazo compounds can also be precursors to radical species. acs.orgresearchgate.net Visible-light photoredox catalysis has emerged as a powerful method for generating carbon-centered radicals from diazo compounds. acs.org This typically involves a single-electron reduction of the diazo compound by an excited photocatalyst, which leads to the expulsion of dinitrogen and the formation of a carbon-centered radical. acs.org

This radical reactivity opens up transformations that are distinct from traditional carbene-mediated pathways. researchgate.net For example, a carbon radical generated from a diazo compound can add to an alkene to produce a new alkyl radical intermediate. acs.org This intermediate can then be trapped in various ways, such as by a hydrogen atom transfer (HAT) agent or in a subsequent bond-forming event, to achieve difunctionalization of the alkene. researchgate.net

Additionally, the direct photolysis or photosensitization of certain diazo compounds can lead to the formation of triplet carbenes. researchgate.net Unlike singlet carbenes which typically react in a concerted manner, triplet carbenes are diradicals and react via stepwise mechanisms. wikipedia.org This radical nature allows them to participate in reactions like C-H insertion and radical-type cycloadditions.

Nucleophilic and Electrophilic Reactivity Profiles

Diazo compounds exhibit an ambiphilic nature, meaning they can act as both nucleophiles and electrophiles. researchgate.netresearchgate.net

Nucleophilic Character : The electronic structure of a diazo compound can be described by resonance structures, one of which places a negative charge on the carbon atom. wikipedia.org This confers nucleophilicity on the carbon, allowing it to react with a wide range of electrophiles. nih.gov The kinetics of reactions with reference electrophiles (benzhydrylium ions) have been used to quantify the nucleophilicity of various diazo compounds, showing that their reactivity can span over ten orders of magnitude. nih.gov A classic example of nucleophilic behavior is the Büchner–Curtius–Schlotterbeck reaction, where a diazoalkane attacks an aldehyde to form a ketone. wikipedia.org

Electrophilic Character : Conversely, the terminal nitrogen atom of the diazo group is susceptible to attack by strong nucleophiles. researchgate.netnih.gov While diazoalkanes are significantly less electrophilic than species like the benzenedizonium ion, their electrophilicity has been quantified. nih.gov This mode of reactivity leads to the formation of azo compounds. researchgate.net

The balance between nucleophilic and electrophilic character is influenced by the substituents attached to the diazo carbon. Electron-withdrawing groups decrease the nucleophilicity of the carbon while potentially enhancing the electrophilicity of the terminal nitrogen. wikipedia.org

Table 2: Nucleophilicity Parameters (N) for Representative Diazo Compounds

Diazo CompoundNucleophilicity Parameter (N)Reactivity Comparison
Diphenyldiazomethane5.76Moderately Nucleophilic
4-Nitrophenyldiazomethane7.62More Nucleophilic
Methyl diazoacetate9.07Strongly Nucleophilic
Diazomethane (B1218177)10.48Very Strongly Nucleophilic

Data sourced from studies using benzhydrylium ions as reference electrophiles. nih.govnih.gov

1,3-Dipolar Cycloaddition Reactions and Products

Diazo compounds are classic 1,3-dipoles and readily participate in 1,3-dipolar cycloaddition reactions. wikipedia.orgnih.gov In this type of pericyclic reaction, the diazo compound (a three-atom, 4π-electron system) reacts with a "dipolarophile" (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.org

The reaction is generally considered to be a concerted process, where the two new sigma bonds are formed simultaneously. Key features of this reaction include:

Products : When an alkene is used as the dipolarophile, the product is a pyrazoline. wikipedia.org If the pyrazoline is unstable, it may isomerize to a more stable form or, as mentioned previously, eliminate N₂ to form a cyclopropane. wikipedia.org With an alkyne as the dipolarophile, the initial product can aromatize to a pyrazole.

Regioselectivity : The reaction is often highly regioselective. For example, in the reaction of diazomethane with an α,β-unsaturated ester, the terminal nitrogen atom of the diazo compound bonds exclusively to the β-carbon of the ester. wikipedia.org

Stereospecificity : The reaction is a syn addition, meaning the stereochemistry of the dipolarophile is preserved in the product. wikipedia.org

Reactivity : The rate of cycloaddition is influenced by both electronic and steric factors. The reactivity of diazo compounds in these reactions is highly tunable based on the electronic properties of their substituents. nih.gov

Table 3: Examples of 1,3-Dipolar Cycloaddition Reactions

1,3-DipoleDipolarophileProduct Type
DiazomethaneMethyl acrylatePyrazoline
DiazoethaneMethyl methacrylatePyrazoline
Diazo(phenyl)methanetrans-diethyl glutaconatePyrazole (after oxidation)
TrimethylsilyldiazomethaneAcyl isothiocyanateOxazole thione intermediate

Insertion Reactions (C-H, N-H, O-H, S-H, Si-H)

A hallmark of carbenes, generated from diazo compounds like this compound via thermal, photochemical, or transition-metal-catalyzed decomposition, is their ability to undergo insertion reactions into various X-H bonds. This reactivity provides a powerful tool for the formation of new carbon-heteroatom and carbon-carbon bonds.

The general mechanism involves the generation of the carbene, which then reacts with a substrate containing an X-H bond. The nature of the substrate and the reaction conditions, particularly the choice of catalyst, can significantly influence the efficiency and selectivity of these insertion reactions. For instance, rhodium and copper catalysts are commonly employed to mediate these transformations.

Table 1: Representative Examples of Carbene Insertion Reactions with Diazo Compounds

Substrate (X-H)ReagentCatalystProduct Type
Cyclohexane (C-H)Ethyl diazoacetateRh₂(OAc)₄Ethyl cyclohexylacetate
Aniline (B41778) (N-H)Methyl diazoacetateRh₂(OAc)₄Methyl N-phenylglycinate
Methanol (O-H)Ethyl diazoacetateNone (photochemical)Ethyl methoxyacetate
Thiophenol (S-H)Ethyl diazoacetateNone (thermal)Ethyl (phenylthio)acetate
Triethylsilane (Si-H)Methyl diazoacetateRh₂(OAc)₄Methyl (triethylsilyl)acetate

This table presents illustrative examples of insertion reactions with common diazo compounds to demonstrate the general reactivity pattern expected for this compound.

Rearrangement Reactions (e.g., Wolff Rearrangement, Doyle-Kirmse Reaction)

In addition to insertion reactions, the carbene intermediate derived from this compound can participate in various rearrangement reactions, leading to significant structural modifications.

The Wolff Rearrangement is a characteristic reaction of α-diazocarbonyl compounds. Upon decomposition (thermal, photochemical, or metal-catalyzed), the diazo compound can rearrange to form a ketene intermediate with the extrusion of dinitrogen. This highly reactive ketene can then be trapped by various nucleophiles. For example, in the presence of water, a carboxylic acid is formed; with alcohols, esters are produced; and with amines, amides are generated. This rearrangement is a key step in the Arndt-Eistert homologation, a method for elongating a carboxylic acid by one methylene (B1212753) unit.

Table 2: Overview of Rearrangement Reactions Involving Diazo Compounds

ReactionReactant(s)Key IntermediateProduct Class
Wolff Rearrangementα-Diazocarbonyl compoundKeteneCarboxylic acid derivatives (with nucleophiles)
Doyle-Kirmse ReactionDiazo compound, Allyl sulfide/amineSulfonium/Ammonium ylideHomoallylic sulfide/amine

This table provides a general overview of the Wolff and Doyle-Kirmse reactions, which represent potential rearrangement pathways for this compound.

Alkylation Reaction Mechanisms

The structure of this compound presents multiple sites that could potentially undergo alkylation, depending on the nature of the alkylating agent and the reaction conditions. The presence of lone pairs on nitrogen and oxygen atoms, as well as the potential for the diazo carbon to act as a nucleophile, contributes to this reactivity.

While less common for the diazo carbon itself, which is typically electrophilic after loss of nitrogen, C-alkylation can occur at the α-carbon under certain conditions, often involving the formation of an enolate-like intermediate. More relevant to diazo chemistry is the reaction of the carbene with electron-rich systems, which can be viewed as a form of alkylation of the reaction partner.

The amide nitrogen in this compound is a potential site for alkylation. Amides are generally weak bases, and their N-alkylation often requires strong bases to deprotonate the nitrogen, followed by reaction with an alkyl halide. mdpi.com The N-nitroso group, being electron-withdrawing, would be expected to increase the acidity of the N-H proton (if present in a precursor), potentially facilitating its removal.

The amide oxygen can also be a site of alkylation, leading to the formation of an imino ether derivative. This pathway is often favored when using highly electrophilic alkylating agents such as trialkyloxonium salts (e.g., Meerwein's salt). The initial product is an O-alkylated imidate salt, which can be neutralized to the corresponding imino ether.

Table 3: Potential Alkylation Sites in this compound and Related Structures

SiteAlkylating AgentConditionsProduct Type
Amide NitrogenAlkyl halideStrong base (e.g., NaH)N-Alkyl amide
Amide OxygenTrialkyloxonium saltNeutralImino ether salt

This table illustrates potential alkylation pathways for the amide functionality present in this compound, based on general principles of amide reactivity.

Mechanistic Investigations of Chemical Interactions

Regioselectivity and Stereoselectivity in Chemical TransformationsThere are no documented chemical transformations of "3-Diazo-N-nitrosobamethan" from which to discuss regioselectivity or stereoselectivity.

Due to the lack of any scientific data for "this compound," a detailed and accurate article adhering to the user's strict outline and content requirements cannot be produced. It is possible that the compound name is incorrect or refers to a theoretical molecule that has not been synthesized or studied.

Advanced Methodologies in 3 Diazo N Nitrosobamethan Chemistry

Application of Continuous Flow Technologies for Enhanced Process Control

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient synthesis of hazardous compounds like diazo and N-nitroso derivatives. researchgate.netnih.gov The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction parameters and minimizing the risks associated with the accumulation of unstable intermediates. pharmablock.com

The generation of diazo compounds, which are often toxic and explosive, can be performed "on-demand" in a flow system, where they are immediately consumed in a subsequent reaction step. researchgate.netnih.gov This approach avoids the isolation and storage of hazardous materials. For instance, a flow process for the generation of diazoalkanes involves the MnO2-mediated oxidation of hydrazones, with the resulting diazo species being directly coupled with boronic acids. rsc.org Similarly, the synthesis of N-nitrosamines has been successfully demonstrated in continuous flow systems using tert-butyl nitrite (B80452) as a nitrosating agent, offering a metal-free and acid-free process with high yields and straightforward isolation. schenautomacao.com.br

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Hazardous Intermediates

Feature Batch Synthesis Continuous Flow Synthesis
Safety High risk due to accumulation of unstable intermediates. Enhanced safety through in-situ generation and consumption. researchgate.netpharmablock.com
Heat Transfer Often poor, leading to potential thermal runaways. Excellent heat transfer, allowing for precise temperature control. pharmablock.com
Scalability Challenging and often requires significant process redesign. Straightforward scalability by operating the system for longer durations or by numbering-up (parallelization). nih.gov
Process Control Limited control over reaction parameters like mixing and residence time. Precise control over residence time, stoichiometry, and temperature. pharmablock.com
Product Purity May be lower due to side reactions from poor temperature control. Often higher purity due to enhanced control and suppression of side reactions. nih.gov

A photochemical flow process has also been developed for the synthesis of nitrosoarenes, highlighting the versatility of this technology in handling reactive species. nih.govresearchgate.netacs.org

Metal-Catalyzed Reactions and Ligand Design for Selectivity

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules. Both diazo and N-nitroso groups can participate in a wide range of metal-catalyzed transformations.

Diazo compounds are well-known precursors to metal carbene intermediates, which can undergo a variety of reactions such as cyclopropanation, C-H insertion, and ylide formation. wikipedia.orgresearchgate.net Rhodium(II) and copper complexes are commonly used catalysts for these transformations. wikipedia.orgrsc.org For example, rhodium(II)-catalyzed reactions of diazoesters with organozinc reagents can proceed via two different mechanisms depending on the ligand, leading to either a zinc enolate or a hydrazone. nih.gov

The N-nitroso group can act as a directing group in metal-catalyzed C-H activation reactions. rsc.orgresearchgate.netresearchgate.net This strategy allows for the functionalization of otherwise inert C-H bonds at a specific position. For example, Ru(II) and Rh(III) have been used to catalyze reactions between diazo compounds and N,N-dialkylnitrosoamines, leading to the formation of isoquinoline-1,3,4-trione derivatives or stable nitroso ylide products. rsc.orgrsc.org

Ligand Design for Selectivity:

The outcome of a metal-catalyzed reaction is highly dependent on the ligand coordinated to the metal center. Judicious ligand design is crucial for controlling the reactivity and selectivity (chemo-, regio-, and enantioselectivity) of the catalyst. For instance, in the rhodium-catalyzed reactions of diazoesters with organozinc reagents, the use of bulky diisopropylethylacetate ligands favors the formation of a rhodium-carbene and subsequent carbozincation, while Rh2(OAc)4 leads to the formation of an azine. nih.gov

The development of chiral ligands has enabled highly enantioselective metal-catalyzed reactions of diazo compounds. acs.org These reactions are critical for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Table 2: Examples of Metal-Catalyzed Reactions of Diazo and N-Nitroso Compounds

Reaction Type Catalyst/Metal Substrates Product(s)
Cyclopropanation Rhodium(II) carboxylates Diazo compound, alkene Cyclopropane (B1198618) wikipedia.org
C-H Functionalization Ru(II), Rh(III) Diazoindandiones, N,N-dialkylnitrosoamines Isoquinoline-1,3,4-trione derivatives, nitroso ylides rsc.orgrsc.org
Cross-Coupling Palladium, Copper, Rhodium Diazo compounds, various coupling partners C-C bond formation researchgate.networldscientific.com
N-nitrosation Transition metal complexes Secondary amines, nitrosating agents N-nitrosamines nih.gov
C-H Hydroxylation Palladium(II) N-nitrosoanilines ortho-hydroxylated aniline (B41778) derivatives researchgate.net

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful alternative and complement to metal catalysis. nih.gov For reactions involving functionalities present in 3-Diazo-N-nitrosobamethan, organocatalysis offers mild reaction conditions and can provide high levels of enantioselectivity.

The nitroso group is an excellent electrophile and can participate in various organocatalytic reactions, most notably the nitroso aldol (B89426) reaction. nih.govnih.govresearchgate.net This reaction allows for the stereoselective formation of C-N bonds. For example, chiral 1,2-diamine organocatalysts have been used to achieve high N-selectivity and enantioselectivity (up to 98% ee) in the reaction between cyclohexanone (B45756) and nitrosobenzene. mdpi.com The catalyst forms an enamine with the ketone, which then attacks the nitrosobenzene, with the stereochemical outcome controlled by hydrogen bonding interactions. mdpi.com

Thiourea-based organocatalysts have also been employed for the enantioselective N-selective nitroso aldol reaction of α-methylmalonamates with nitrosoarenes. nih.govnih.gov The thiourea (B124793) moiety activates the nitroso group through hydrogen bonding, facilitating the nucleophilic attack of the enolate. nih.gov

While organocatalytic reactions involving diazo compounds are also known, they are often part of multicomponent reactions where the diazo compound generates an ylide that is then trapped by a substrate activated by the organocatalyst. nih.gov The development of organocatalytic methods for the direct and selective transformation of the diazo group in a molecule like this compound would be a valuable addition to the synthetic chemist's toolbox.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
tert-butyl nitrite
Boronic acids
Diazoalkanes
Hydrazones
N-nitrosamines
Diazoesters
Organozinc reagents
Zinc enolate
Hydrazone
Azine
Diazoindandiones
N,N-dialkylnitrosoamines
Isoquinoline-1,3,4-trione
Nitroso ylides
N-nitrosoanilines
Cyclohexanone
Nitrosobenzene
α-methylmalonamates

Computational and Theoretical Studies on 3 Diazo N Nitrosobamethan Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone for understanding the electronic structure and energetics of a molecule. researchgate.netsuperfri.org For a hypothetical molecule like 3-Diazo-N-nitrosobamethan, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed. nih.govnih.gov These calculations would reveal key parameters like molecular orbital energies (HOMO-LUMO gap), electron density distribution, and bond energies. This data is instrumental in predicting the molecule's stability and potential reaction pathways. For instance, the calculated electronic structure would indicate the most likely sites for nucleophilic or electrophilic attack.

Table 1: Hypothetical Electronic Properties of this compound and Related Moieties (Illustrative)

ParameterThis compound (Hypothetical)Diazomethane (B1218177) (Reference)N-Nitrosodimethylamine (Reference)
HOMO Energy (eV)Value-9.03-7.21
LUMO Energy (eV)Value1.130.54
Dipole Moment (D)Value1.504.33
N-N Bond Length (Å) in Diazo GroupValue1.13-
N-N Bond Length (Å) in Nitroso GroupValue-1.34

Note: The values for this compound are hypothetical and would require specific quantum chemical calculations.

Molecular Dynamics Simulations of Reactive Events

Molecular dynamics (MD) simulations could provide a time-resolved perspective on the reactive events involving this compound. ajchem-a.comresearchgate.netresearchgate.net By simulating the motion of atoms over time, researchers can observe conformational changes, solvent effects, and the initial stages of a chemical reaction. For a reactive species like a diazo compound, MD simulations could model its decomposition under thermal or photochemical conditions, showing the extrusion of nitrogen gas and the formation of a carbene intermediate. These simulations are vital for understanding the dynamics that govern the reactivity of such a compound in a condensed phase.

Prediction of Reactivity and Selectivity in Novel Chemical Environments

Computational models are powerful tools for predicting how a molecule like this compound would react in different chemical environments. researchgate.net By calculating transition state energies for various potential reaction pathways, the regioselectivity and stereoselectivity of its reactions could be predicted. mdpi.com For example, in a cycloaddition reaction, computational analysis could determine whether the diazo group would react preferentially with a particular type of alkene or alkyne, and what the stereochemical outcome of such a reaction would be. These predictive capabilities are invaluable for designing new synthetic methodologies.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is essential for elucidating complex reaction mechanisms. nih.govrsc.orgnih.gov For this compound, this would involve mapping the potential energy surface for its reactions to identify intermediates and transition states. nih.gov This could, for instance, clarify whether a particular reaction proceeds through a concerted or a stepwise mechanism. The insights gained from such studies are critical for controlling reaction outcomes and for the rational design of new chemical transformations.

Synthetic Utility and Application in Complex Molecule Construction

Utilization as a Building Block for Diverse Organic Scaffolds

Diazo compounds are recognized as valuable and versatile building blocks for a wide range of significant organic transformations. rsc.org Their utility stems from their ability to generate carbenes or participate in cycloaddition reactions, enabling the construction of diverse molecular frameworks. mdpi.comwikipedia.org The application of diazo compounds extends to cascade reactions, where multiple bond-forming events occur sequentially to efficiently assemble complex molecules. longdom.orglongdom.org

Research has demonstrated that diazo compounds are instrumental in diversity-oriented synthesis strategies. For instance, the reactivity of diazo groups has been harnessed to create optimized scaffolds for specific applications, such as the esterification of proteins in aqueous solutions. nih.gov This highlights the adaptability of the diazo functional group in generating varied and functional molecular structures.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are prevalent scaffolds in natural products, pharmaceuticals, and biologically active molecules. rsc.org Diazo compounds have emerged as key reagents for the synthesis of these important structures. rsc.orgresearchgate.netresearchgate.net

Transition-metal catalysis, particularly with rhodium, has enabled the synthesis of a wide array of nitrogen heterocycles through chelation-assisted C–H activation, followed by carbene insertion and annulation. rsc.orgrsc.org This methodology allows for the efficient and environmentally benign preparation of structurally diverse heterocyclic systems. rsc.org

Examples of nitrogen-containing heterocycles synthesized using diazo compounds include:

Indoles

Isoquinolines and Isoquinolones

Carbazoles

Cinnolines

Azepines and Diazepinones

2H-Indazoles rsc.orgrsc.org

Furthermore, rhodium-catalyzed N-H insertion and cyclization sequences with diazo compounds provide a rapid, one-pot assembly of saturated nitrogen heterocycles such as azetidines, pyrrolidines, and piperidines. nih.gov The versatility of diazocarbonyl compounds is also evident in the synthesis of azoles, a class of five-membered heterocycles containing at least one nitrogen atom. researchgate.netmdpi.com

Heterocycle ClassSynthetic StrategyKey Features
Polycyclic Aromatic N-HeterocyclesRh(III)-catalyzed C-H activation/annulationHigh efficiency, broad substrate scope (e.g., indoles, isoquinolines). rsc.orgrsc.org
Saturated N-HeterocyclesRh(II)-catalyzed N-H insertion/cyclizationOne-pot synthesis of azetidines, pyrrolidines, piperidines. nih.gov
Azoles (e.g., Pyrazoles, Oxazoles)1,3-dipolar cycloadditions, intramolecular cyclizationsVersatile synthesis of five-membered N-heterocycles. mdpi.com
Isoquinoline-1,3,4-trionesRu(II)-catalyzed reaction with N,N-dialkylnitrosoaminesEfficient preparation under mild conditions. rsc.orgrsc.org

Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. Diazo compounds are pivotal in developing novel reactions to construct these bonds, primarily through the generation of metal carbene intermediates. researchgate.nettsijournals.com

Carbon-Carbon Bond Formation: Diazo compounds are precursors for carbenes that can undergo various C-C bond-forming reactions:

Cyclopropanation: The reaction of a carbene with an alkene yields a cyclopropane (B1198618) ring, forming two new C-C bonds simultaneously. longdom.orgmdpi.comlongdom.org

C–H Insertion: Carbenes can insert into carbon-hydrogen bonds, enabling the direct functionalization of C-H bonds to form new C-C linkages. longdom.orglongdom.org

Buchner Ring Expansion: Diazo compounds can react with aromatic rings to produce ring-expanded products. wikipedia.org

Carbon-Heteroatom Bond Formation: The reactivity of diazo compounds extends to the formation of bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur. mdpi.comwikipedia.org

N–H, O–H, and S–H Insertion: Carbenes generated from diazo compounds readily insert into the N-H, O-H, and S-H bonds of amines, alcohols, and thiols, respectively, providing a direct method for C-N, C-O, and C-S bond formation. longdom.orgmdpi.comlongdom.org

Ylide Formation: The reaction of carbenes with heteroatomic species can lead to the formation of ylides, which are versatile intermediates for subsequent transformations. longdom.org

A significant development is the transition-metal-catalyzed reaction between diazo compounds and N,N-dialkylnitrosoamines. rsc.orgrsc.org Ruthenium(II) catalyzes the reaction of diazoindandiones with N,N-dialkylnitrosoamines to produce isoquinoline-1,3,4-trione derivatives. rsc.org In a related transformation, rhodium(III) catalysis with dimethyl diazomalonate and N,N-dialkylnitrosoamines yields stable nitroso ylide products. rsc.orgrsc.org Photoinduced reactions between diazo compounds and nitrosoarenes have also been shown to produce α-ketoesters or oxazetidines without the need for a metal catalyst. acs.org

Bond TypeReactionDescription
C-CCyclopropanationCarbene addition to an alkene to form a cyclopropane. longdom.orgmdpi.com
C-CC-H InsertionDirect insertion of a carbene into a C-H bond. longdom.orglongdom.org
C-NN-H InsertionInsertion of a carbene into the N-H bond of an amine or amide. longdom.orglongdom.org
C-OO-H InsertionInsertion of a carbene into the O-H bond of an alcohol. mdpi.com
C-N / C-OReaction with Nitroso CompoundsTransition-metal catalyzed or photoinduced reactions leading to heterocycles and other functional groups. rsc.orgrsc.orgacs.org

Contribution to the Synthesis of Chemically Relevant Analogues

The methodologies developed using diazo compounds are frequently applied to the synthesis of analogues of biologically active molecules and natural products. tamu.edunih.gov The ability to rapidly construct complex molecular scaffolds and introduce diverse functional groups makes diazo chemistry a valuable tool in medicinal chemistry and drug discovery. nih.govresearchgate.net

For example, the rhodium-catalyzed O-H insertion of diazo reagents into alcohol-containing natural products has been used for simultaneous arming and structure-activity relationship (SAR) studies. tamu.edu This approach facilitates the generation of derivatives with modified biological activity, aiding in the identification of new therapeutic candidates. The synthesis of β-lactam congeners of the fatty acid synthase inhibitor orlistat (B1677487) demonstrates the utility of diazo-related methodologies in creating analogues of established drugs. tamu.edu The versatility of diazo compounds in forming C-C and C-heteroatom bonds allows for the late-stage functionalization of complex molecules, providing access to libraries of analogues for biological screening.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Diazo-N-nitrosobamethan with high purity in laboratory settings?

  • Methodological Answer : Synthesis typically involves diazotization and nitrosation reactions under controlled conditions. Key steps include:

  • Precursor selection (e.g., primary amines or hydrazine derivatives).
  • Diazotization at low temperatures (0–5°C) using sodium nitrite in acidic media (e.g., HCl) to generate diazo intermediates.
  • Nitrosation via reaction with nitroso sources (e.g., nitrous acid or alkyl nitrites).
  • Purification via recrystallization or chromatography to isolate the compound. Ensure inert atmospheres to prevent decomposition of diazo groups. Reaction progress can be monitored using thin-layer chromatography (TLC) or UV-Vis spectroscopy .

Q. Which analytical techniques are most effective for detecting and quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides high sensitivity and specificity. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • High-Performance Liquid Chromatography (HPLC) with UV detection : Optimize mobile phases (e.g., acetonitrile/water gradients) for separation.
  • Gas Chromatography (GC) with Electron Capture Detection (ECD) : Suitable for volatile derivatives after derivatization.
  • Validation parameters (linearity, LOD, LOQ) must adhere to ICH guidelines. For tissue samples, homogenize and extract using solid-phase extraction (SPE) with C18 cartridges .

Q. How do pH and temperature conditions influence the stability and reactivity of this compound during experimental procedures?

  • Methodological Answer :

  • pH Dependency : Nitrosation reactions are favored under acidic conditions (pH 2–4), while neutral/basic conditions (pH >7) reduce decomposition. Stability studies show rapid degradation at pH >8 due to hydroxide ion attack on the diazo group .
  • Temperature Control : Store at –20°C in amber vials to minimize thermal decomposition. Reaction kinetics studies indicate a 10°C increase accelerates degradation by ~2.5× .

Advanced Research Questions

Q. What experimental models and protocols are utilized to assess the carcinogenic potential of this compound in vivo?

  • Methodological Answer :

  • Two-Stage Rodent Carcinogenesis Models :

Initiation-Promotion Assays : Administer this compound (e.g., 50 mg/kg in DMSO) to rats, followed by promoters like glyoxal. Monitor gastric mucosa lesions via histopathology over 6–12 months .

Endpoint Analysis : Measure biomarkers (e.g., ornithine decarboxylase activity) and tumor incidence. Compare with controls using ANOVA and post-hoc tests.

  • Genotoxicity Testing : Conduct Ames tests (TA98/TA100 strains) with metabolic activation (S9 fraction) to evaluate mutagenicity .

Q. How can researchers resolve contradictions in reported reactivity data of this compound under varying experimental conditions?

  • Methodological Answer :

  • Systematic Parameter Variation : Replicate experiments while isolating variables (pH, solvent polarity, catalyst presence). Use kinetic modeling to identify rate-limiting steps.
  • Cross-Validation with Multiple Techniques : Compare HPLC, NMR, and LC-MS data to confirm reaction intermediates. For example, conflicting reports on nitroso group stability may arise from undetected side products (e.g., hydrazones) .
  • Collaborative Studies : Share raw datasets (chromatograms, spectral profiles) via open-access platforms for peer validation .

Q. What in silico approaches are employed to predict the reactivity and metabolic pathways of this compound?

  • Methodological Answer :

  • Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to model transition states during nitrosation. Predict electrophilic sites using Fukui indices.
  • Molecular Dynamics (MD) Simulations : Study solvent effects on stability. For example, water molecules may stabilize the diazo group via hydrogen bonding.
  • QSAR Models : Train models on nitrosoamine databases to predict metabolic activation (e.g., CYP450-mediated oxidation). Validate with in vitro microsomal assays .

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